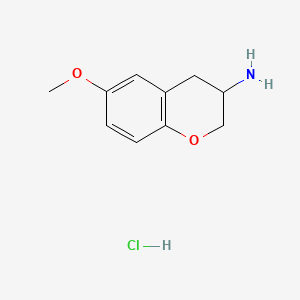

6-Methoxy-3-chromanamine hydrochloride

説明

特性

CAS番号 |

54444-98-3 |

|---|---|

分子式 |

C10H14ClNO2 |

分子量 |

215.67 g/mol |

IUPAC名 |

6-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10;/h2-3,5,8H,4,6,11H2,1H3;1H |

InChIキー |

MPAJAZLTKJZURT-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)OCC(C2)N.Cl |

正規SMILES |

COC1=CC2=C(C=C1)OCC(C2)N.Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 6-Methoxy-3-chromanamine hydrochloride, differing in substituent positions, halogenation, or additional functional groups.

6-Chlorochroman-4-amine Hydrochloride (CAS 765880-61-3)

- Substituents : Chlorine at position 6, amine at position 4.

- Molecular Formula: C₉H₁₁Cl₂NO

- Molecular Weight : 220.10 g/mol

- The amine group at position 4 (vs. position 3) modifies steric interactions in chiral environments.

- Applications : Investigated as a precursor for antidepressants and serotonin receptor modulators .

(6-Bromo-8-methoxy-chroman-3-yl)-methylamine Hydrochloride (CAS 1965309-91-4)

- Substituents : Bromine at position 6, methoxy at position 8, methylamine at position 3.

- Molecular Formula: C₁₁H₁₅BrClNO₂

- Molecular Weight : 308.60 g/mol

- Methylamine substitution increases steric bulk, possibly reducing metabolic degradation.

- Applications : Explored in CNS-targeting drug discovery due to its halogenated aromatic system .

Methoxylamine Hydrochloride (CAS 593-56-6)

- Structure : A simpler derivative with a methoxy group directly bonded to an amine (NH₂-OCH₃·HCl).

- Molecular Formula: CH₆ClNO

- Molecular Weight : 83.51 g/mol

- Key Differences :

- Lacks the chroman ring system, reducing structural complexity.

- Used as a nucleophile in organic synthesis and a precursor for heterocyclic compounds.

- Applications : Widely employed in glycosylation studies and DNA/RNA modification .

6-Methoxy DiPT Hydrochloride (CAS 2426-76-8)

- Structure : A tryptamine derivative with a methoxy group at position 6 and isopropylamine substituents.

- Molecular Formula : C₁₇H₂₆N₂O·HCl

- Molecular Weight : 310.9 g/mol

- Key Differences :

- The indole core (vs. chroman) enables π-π stacking interactions with serotonin receptors.

- Diisopropylamine groups enhance receptor subtype selectivity.

- Applications: Studied for psychedelic and hallucinogenic effects via 5-HT₂A receptor modulation .

Data Table: Structural and Functional Comparison

Research Findings and Pharmacological Insights

- Receptor Affinity: Halogenated chromanamines (e.g., 6-chloro derivatives) exhibit higher affinity for monoamine transporters compared to methoxy-substituted analogs, likely due to increased electronegativity .

- Metabolic Stability : Methylamine-substituted derivatives (e.g., 6-bromo-8-methoxy) demonstrate prolonged half-lives in vitro, attributed to steric shielding of the amine group .

- Toxicity : Methoxylamine hydrochloride shows delayed neurotoxic effects, necessitating 48-hour medical observation post-exposure .

Q & A

Q. What are the recommended synthesis methods for 6-Methoxy-3-chromanamine hydrochloride?

Methodological Answer: The synthesis of chromanamine derivatives typically involves aminomethylation reactions under controlled conditions. For example:

- Acid/Base-Mediated Aminomethylation: Reacting chroman derivatives (e.g., 6-hydroxychroman) with formaldehyde and an amine in acidic or basic conditions to form the aminomethylated product. Subsequent treatment with hydrochloric acid yields the hydrochloride salt .

- Catalytic Optimization: Techniques like continuous flow reactions with catalysts (e.g., palladium or nickel-based systems) can enhance reaction efficiency and purity .

Key Considerations: Monitor pH, temperature, and solvent polarity to optimize yield (typically 60-85% under standard conditions).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or handling powdered forms .

- First Aid Measures:

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact: Wash immediately with soap and water for ≥15 minutes .

- Spill Management: Collect mechanically, avoid water streams, and dispose per hazardous waste regulations .

Note: Always consult Safety Data Sheets (SDS) for compound-specific hazards .

Q. How can aqueous solubility be optimized for biological assays?

Methodological Answer:

- Salt Form Utilization: The hydrochloride salt form (common in related compounds like (6-Methoxypyridin-2-yl)methylamine dihydrochloride) enhances water solubility due to ionic interactions .

- Co-Solvent Systems: Use DMSO (≤10% v/v) or cyclodextrin-based solutions to improve solubility without denaturing proteins in in vitro assays.

Advanced Research Questions

Q. What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ ~3.3 ppm) and confirms substitution patterns .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₆ClNO₂) .

Q. How should researchers design pharmacological studies to evaluate biological activity?

Methodological Answer:

- Target Identification: Prioritize receptors/channels with structural homology to known chromanamine targets (e.g., β₃-adrenergic receptors) .

- Dose-Response Experiments: Use in vitro models (e.g., HEK293 cells transfected with target receptors) to determine EC₅₀/IC₅₀ values. Include controls (e.g., vehicle and reference agonists/antagonists) .

- Metabolic Stability: Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to predict in vivo half-life .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Reproduibility Checks: Replicate experiments across independent labs to rule out technical variability.

- Cross-Validation: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Structural Analog Comparison: Compare results with structurally similar compounds (e.g., 3-(Methoxymethyl)morpholine hydrochloride) to identify SAR trends .

Example: If a compound shows conflicting receptor binding vs. functional activity, evaluate allosteric modulation or off-target effects via kinome-wide profiling.

Q. What strategies are effective for modifying the compound to enhance CNS penetration?

Methodological Answer:

- Lipophilicity Adjustment: Introduce halogen atoms or reduce polar surface area (<60 Ų) to improve blood-brain barrier permeability .

- Prodrug Design: Synthesize ester or amide prodrugs (e.g., methyl esters) to enhance lipophilicity, with enzymatic cleavage in the brain .

Validation: Use in silico tools (e.g., BBB Predictor) and in vivo rodent models to measure brain-to-plasma ratios.

Q. How can researchers address discrepancies in synthetic yields?

Methodological Answer:

- Reaction Parameter Screening: Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios) and identify optimal conditions .

- Byproduct Analysis: Characterize impurities via LC-MS and adjust purification methods (e.g., switch from column chromatography to recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。